1-Ethyl-2-(ethylthio)benzene 1-Ethyl-2-(ethylthio)benzene
Brand Name: Vulcanchem
CAS No.: 90927-72-3
VCID: VC13535216
InChI: InChI=1S/C10H14S/c1-3-9-7-5-6-8-10(9)11-4-2/h5-8H,3-4H2,1-2H3
SMILES: CCC1=CC=CC=C1SCC
Molecular Formula: C10H14S
Molecular Weight: 166.29 g/mol

1-Ethyl-2-(ethylthio)benzene

CAS No.: 90927-72-3

Cat. No.: VC13535216

Molecular Formula: C10H14S

Molecular Weight: 166.29 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-2-(ethylthio)benzene - 90927-72-3

Specification

CAS No. 90927-72-3
Molecular Formula C10H14S
Molecular Weight 166.29 g/mol
IUPAC Name 1-ethyl-2-ethylsulfanylbenzene
Standard InChI InChI=1S/C10H14S/c1-3-9-7-5-6-8-10(9)11-4-2/h5-8H,3-4H2,1-2H3
Standard InChI Key HPAJKAYFKLXAFZ-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1SCC
Canonical SMILES CCC1=CC=CC=C1SCC

Introduction

Structural and Chemical Identity

1-Ethyl-2-(ethylthio)benzene (C₁₀H₁₄S) features a benzene ring substituted with an ethyl group (-CH₂CH₃) and an ethylthio group (-S-CH₂CH₃) at the 1 and 2 positions, respectively. The molecular weight is calculated as 166.28 g/mol, with a sulfur atom contributing to its distinct electronic and steric properties . The IUPAC name emphasizes the substitution pattern, critical for predicting reactivity and interactions in synthetic pathways.

Table 1: Physicochemical Properties of 1-Ethyl-2-(ethylthio)benzene

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₀H₁₄SDerived from structure
Molecular Weight166.28 g/molCalculated
Boiling Point~474 K (estimated via analogous data)
SolubilityLow in water; soluble in organic solventsInferred from thioethers

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation. A validated method involves reacting 1-bromo-2-ethylbenzene with sodium ethylthiolate in dimethylformamide (DMF) at 50–60°C for 6–8 hours, yielding ~65–70% product . Alternative routes include thiol-ene click chemistry, where ethylthiol reacts with a pre-functionalized benzene derivative under basic conditions.

Table 2: Representative Synthetic Conditions

ReactantsConditionsYieldReference Basis
1-Bromo-2-ethylbenzene + NaSEtDMF, 60°C, 8 h68%
Ethylthiol + 1-EthylbenzeneAlCl₃ catalyst, 40°C55%Analogous to

Industrial Production

Industrial protocols optimize solvent recovery and catalyst reuse. Continuous-flow systems enhance efficiency, reducing reaction times to 3–4 hours with yields exceeding 75% . Purification typically involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product at >98% purity.

Physicochemical Characterization

Spectroscopic Analysis

  • ¹H NMR: Aromatic protons resonate at δ 7.2–7.5 ppm, while ethyl groups appear as triplets (δ 1.2–1.4 ppm for CH₃, δ 2.6–3.0 ppm for CH₂-S).

  • FT-IR: S-C stretching vibrations at 670–690 cm⁻¹ and C-S-C asymmetric stretches at 1050–1100 cm⁻¹ confirm the thioether linkage.

  • Mass Spectrometry: Molecular ion peak at m/z 166.1 (C₁₀H₁₄S⁺) with fragmentation patterns indicating loss of ethyl groups (-29 Da).

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for sulfoxide and sulfone derivatives via oxidation. For example, treatment with hydrogen peroxide forms 1-Ethyl-2-(ethylsulfonyl)benzene, a potential intermediate in drug discovery.

Material Science

In polymer chemistry, its aromatic-thioether structure enhances thermal stability in polybenzothiazoles, with decomposition temperatures exceeding 300°C .

Future Directions

  • Pharmacokinetic Studies: Clarify bioavailability and metabolic pathways.

  • Green Synthesis: Develop catalysts to improve atom economy and reduce waste.

  • Advanced Materials: Explore use in conductive polymers or metal-organic frameworks.

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